Methyl valerate

Description

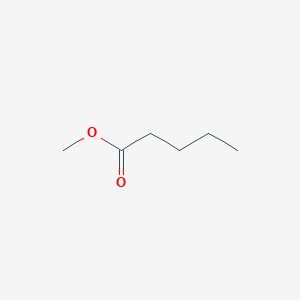

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBDRPTVWVGKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060784 | |

| Record name | Methyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl valerate is a clear colorless to yellowish oily liquid. (NTP, 1992), Liquid, colourless to pale yellow, mobile liquid with a green, apple, pineapple odour | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

259.7 °F at 760 mmHg (NTP, 1992), 118.00 to 119.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

72 °F (NTP, 1992) | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 5.06 mg/mL at 25 °C, soluble in propylene glycol, alcohol, most fixed oils; very slightly soluble in water | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8947 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.883-0.895 | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

63 mmHg at 124 °F ; 262 mmHg at 167 °F; 320 mmHg at 199 °F (NTP, 1992) | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

624-24-8 | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW21JJJ9VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl Valerate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (B167501), also known as methyl pentanoate, is the methyl ester of pentanoic acid. It is a colorless to yellowish oily liquid with a characteristic sweet, fruity aroma reminiscent of apples and pineapples.[1][2] This compound is found naturally in various fruits and is widely utilized as a flavoring agent in the food and beverage industry, as well as a fragrance ingredient in cosmetics, perfumes, and household products.[2][3] Beyond its sensory applications, methyl valerate serves as a valuable chemical intermediate in organic synthesis.[2][4] A thorough understanding of its physical properties is paramount for its effective and safe use in research, development, and industrial applications.

This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and structured data for easy reference.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values represent a synthesis of data from various reliable sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1][5] |

| Appearance | Clear, colorless to yellowish oily liquid | [1][2] |

| Odor | Sweet, fruity, apple- and pineapple-like | [2] |

| CAS Number | 624-24-8 | [4] |

| IUPAC Name | methyl pentanoate | [1] |

| Synonyms | Methyl n-valerate, Pentanoic acid methyl ester, Valeric acid methyl ester | [6] |

Quantitative Physical Properties

The following tables provide detailed quantitative data on the physical properties of this compound.

Thermal Properties

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 127.7 - 128 °C | at 1013 hPa (760 mmHg) | [2][4][7] |

| Melting Point | -90.7 °C | [7] | |

| Flash Point | 28 - 29 °C (82.4 - 84.2 °F) | Closed Cup | [4][7] |

| Auto-ignition Temperature | 415 °C | at 1002 hPa | [7] |

Optical and Density Properties

| Property | Value | Conditions | Reference(s) |

| Density | 0.875 - 0.907 g/cm³ | at 20 - 25 °C | [2][4][7] |

| Refractive Index | 1.397 | at 20 °C (n20/D) | [2][4] |

Solubility and Partitioning

| Property | Value | Conditions | Reference(s) |

| Water Solubility | 3,500 mg/L | at 20 °C | [7] |

| logP (Octanol-Water Partition Coefficient) | 2.25 | pH 7, 25 °C | [7] |

Vapor Properties

| Property | Value | Conditions | Reference(s) |

| Vapor Pressure | 19.33 hPa | at 20 °C | [7] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical properties of liquid compounds such as this compound. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (0-150 °C)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (1-2 mL) of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the opening of the test tube.[5][8]

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5][8]

-

Record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[9]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with a small amount of water exiting through the capillary in the stopper to remove any air bubbles.

-

Carefully dry the outside of the pycnometer and weigh it. Record this mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat steps 3-5, recording the mass of the pycnometer filled with the sample (m₃).

-

The density of this compound (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[10][11][12]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Soft tissue paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Turn on the light source of the refractometer and circulate water from the constant temperature bath (e.g., 20 °C) through the prisms.

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent, then allow them to dry completely.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms together gently.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

-

If a colored band is visible at the dividing line, turn the chromaticity adjustment knob until the line is sharp and achromatic (black and white).

-

Adjust the fine adjustment knob again to center the dividing line on the crosshairs in the eyepiece.

-

Press the switch to read the refractive index value from the internal scale.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Thermometer

-

Heat source

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

Pour the this compound into the test cup to the marked level.

-

Place the lid on the cup, ensuring a tight seal. The lid contains a thermometer, a stirrer, and an opening for the ignition source.[2][13]

-

Begin heating the sample at a slow, constant rate (e.g., 5-6 °C per minute).

-

Stir the sample continuously.

-

At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup through the designated opening.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup upon application of the ignition source.[2][13][14]

-

Record the barometric pressure, as the flash point can be affected by it.

Workflow and Data Relationships

The determination of the physical properties of a substance like this compound follows a logical workflow, starting from sample preparation to data analysis and reporting. The relationships between different experimental stages are crucial for obtaining accurate and reliable data.

Caption: General workflow for determining physical properties.

Safety and Handling

This compound is a flammable liquid and vapor.[7][15] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][15] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn to prevent skin and eye contact.[3] Inhalation of vapors should be avoided.[15] Store in tightly closed containers in a cool, dry, and well-ventilated place.[3][7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3]

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, supported by tabulated data and detailed experimental protocols. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals who work with this versatile compound. Accurate knowledge of these properties is essential for ensuring safety, designing experiments, and developing new applications for this compound.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. ucc.ie [ucc.ie]

- 7. education.com [education.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. almaaqal.edu.iq [almaaqal.edu.iq]

- 14. filab.fr [filab.fr]

- 15. aa6kj.hopto.org [aa6kj.hopto.org]

An In-depth Technical Guide to Methyl Valerate (CAS 624-24-8)

For Researchers, Scientists, and Drug Development Professionals

Methyl valerate (B167501), also known as methyl pentanoate, is an organic ester with the chemical formula C₆H₁₂O₂. This colorless liquid is characterized by a fruity, apple-like aroma and is found naturally in some fruits. It serves as a versatile compound with applications ranging from the fragrance and flavor industries to a precursor in specialized chemical syntheses. This technical guide provides a comprehensive overview of methyl valerate, including its physicochemical properties, spectroscopic data, synthesis and purification protocols, key chemical reactions, and safety information.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][3] |

| CAS Number | 624-24-8 | [3] |

| Appearance | Clear, colorless to yellowish oily liquid | [3][4] |

| Odor | Fruity, sweet, apple-like | [4][5] |

| Boiling Point | 128 °C (at 760 mmHg) | [4][6] |

| Melting Point | -91 °C | [4] |

| Density | 0.875 g/mL at 25 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.397 | [4][7] |

| Flash Point | 22.22 °C (72.00 °F) | [3][5] |

| Solubility | Soluble in alcohol and most fixed oils; very slightly soluble in water. | [8] |

| Vapor Pressure | 63 mmHg at 51.1 °C (124 °F) | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 0.92 (t, 3H), 1.3-1.7 (m, 4H), 2.32 (t, 2H), 3.67 (s, 3H) | [3][9] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 13.73, 22.42, 27.21, 33.90, 51.38, 174.23 | [3] |

| Mass Spectrometry (EI) | Major fragments (m/z): 74, 43, 55, 87, 27, 41 | [10][11] |

| Infrared (IR) | Major peaks (cm⁻¹): 2958, 1741, 1437, 1171 | [9] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis: Fischer Esterification of Valeric Acid with Methanol (B129727)

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of valeric acid with methanol.

Materials:

-

Valeric acid (pentanoic acid)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine valeric acid and an excess of anhydrous methanol (typically a 3 to 5-fold molar excess).[6][10][12][13][14]

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture while stirring.[12][13]

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[10][12][14]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel. Add deionized water and a suitable extraction solvent like diethyl ether. Shake the funnel gently, venting frequently to release any pressure.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by saturated sodium chloride solution to remove any remaining water-soluble impurities.[12][13]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent, yielding crude this compound.

Caption: Fischer Esterification Workflow.

Purification: Fractional Distillation

Crude this compound can be purified by fractional distillation to remove unreacted starting materials and byproducts.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask(s)

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Set up the fractional distillation apparatus. Ensure all joints are properly sealed.[15][16][17][18]

-

Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

-

Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 128 °C at atmospheric pressure).[4][6] Discard any initial lower-boiling fractions.

-

Continue distillation until the temperature begins to rise significantly, indicating that a higher-boiling impurity is starting to distill.

-

The collected fraction should be pure this compound.

Analysis: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound can be determined using GC-MS.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer detector.

-

Capillary column suitable for the analysis of fatty acid methyl esters (e.g., a polar biscyanopropyl polysiloxane or a mid-polar column).[19]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).[19]

-

Instrument Parameters (Example):

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

MS Detector: Scan range of m/z 35-350.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Interpretation: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.[19]

Caption: GC-MS Analysis Workflow.

Applications and Key Reactions

This compound is utilized in several areas of chemical research and industry.

Use as a Plasticizer

High-purity this compound can be used as a plasticizer for certain polymers.[11][20][21] The following protocol outlines a general method for evaluating its effectiveness as a plasticizer in polyvinyl chloride (PVC).

Experimental Protocol: Evaluation of Plasticizer Efficiency in PVC

-

Formulation: Prepare several PVC plastisols by mixing PVC resin with varying concentrations of this compound (e.g., 10, 20, 30 parts per hundred of resin - phr). Include a heat stabilizer in the formulation.[22]

-

Film Preparation: Cast the plastisols into films of uniform thickness on a glass plate and cure them in an oven at a specified temperature and time (e.g., 180-200 °C for 5-10 minutes).[22]

-

Mechanical Testing:

-

Cut the cured PVC films into dumbbell-shaped specimens.

-

Perform tensile testing according to ASTM D2284 to measure tensile strength, elongation at break, and modulus of elasticity.[5]

-

-

Hardness Testing: Measure the Shore A hardness of the plasticized PVC films using a durometer.

-

Plasticizer Migration Testing: Evaluate the extent of plasticizer migration from the PVC films using methods such as the activated carbon method or by measuring weight loss after exposure to specific solvents or elevated temperatures, following principles outlined in standards like ISO 177.[3]

Use in Fragrance Formulations

This compound's fruity aroma makes it a valuable component in fragrance compositions for cosmetics and household products.[20][23][24]

Experimental Protocol: Incorporation and Sensory Evaluation in a Simple Lotion

-

Lotion Base Preparation: Prepare a basic oil-in-water lotion emulsion.

-

Fragrance Incorporation: During the cooling phase of the lotion preparation (typically below 40 °C), add this compound at a predetermined concentration (e.g., 0.1-1.0% w/w). Stir gently until homogeneously dispersed.[24]

-

Stability Testing: Store the fragranced lotion under different conditions (e.g., room temperature, 40 °C, and cycling temperatures) for a specified period. Periodically evaluate for any changes in color, viscosity, and scent profile.

-

Sensory Evaluation:

Role in Chemical Synthesis

This compound serves as a reactant or substrate in several advanced organic syntheses.

-

Synthesis of Lankacidin C 8-Valerate: this compound can act as an acyl donor in the microbial esterification of Lankacidin C to produce Lankacidin C 8-valerate, a process mediated by microorganisms such as Bacillus megaterium.[4][15]

-

Synthesis of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates: this compound can be used as a reactant in the synthesis of these phosphonates, which are important reagents in organic chemistry.[6][20]

-

Substrate in C(sp³)-H Bond Fluorination: this compound can serve as a substrate in photocatalytic fluorination reactions of unactivated C(sp³)-H bonds, often employing a decatungstate photocatalyst and a fluorine source like N-fluorobenzenesulfonimide.[20]

Caption: Applications of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor.[22] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[22] |

| H317: May cause an allergic skin reaction.[22] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[22] |

| H412: Harmful to aquatic life with long lasting effects.[22] | P273: Avoid release to the environment.[22] |

Handling and Storage:

-

Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5][22]

-

Ground/bond container and receiving equipment to prevent static discharge.[22]

-

Use explosion-proof electrical/ventilating/lighting equipment.[22]

-

Avoid breathing vapors and contact with skin and eyes.[22]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This technical guide provides a detailed overview of this compound for research, scientific, and drug development applications. The provided data and protocols are intended to serve as a valuable resource for professionals working with this versatile compound. Always refer to the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. researchgate.net [researchgate.net]

- 3. store.astm.org [store.astm.org]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. store.astm.org [store.astm.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]

- 9. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. cerritos.edu [cerritos.edu]

- 11. Decatungstate-Catalyzed Photochemical Reactions of Ethenesulfonyl Fluoride: A Linchpin Reagent for C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. community.wvu.edu [community.wvu.edu]

- 15. Studies on lankacidin-group (T-2636) antibiotics. X. Microbial conversion of lankacidin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. researchgate.net [researchgate.net]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]

- 23. parfums-de-grasse.com [parfums-de-grasse.com]

- 24. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 25. researchgate.net [researchgate.net]

methyl valerate structural formula

An In-depth Technical Guide to Methyl Valerate (B167501)

Introduction

Methyl valerate, also known as methyl pentanoate, is the methyl ester of pentanoic acid.[1] It is a clear, colorless to yellowish oily liquid characterized by a fruity odor reminiscent of apples and pineapples.[2][3] This compound is utilized as a flavoring agent in the food industry, particularly in beverages, confectionery, and baked goods, and as a fragrance ingredient in perfumes, soaps, and household products.[3][4] In a highly pure form (>99.5%), it serves as a plasticizer and has applications in organic synthesis, for instance, as a reactant in the preparation of lankacidin C 8-valerate and in certain fluorination reactions.[3][5]

Chemical Structure and Identifiers

The structural formula of this compound consists of a five-carbon valeryl group attached to a methyl group via an ester linkage.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | methyl pentanoate[2] |

| Synonyms | Methyl n-valerate, Valeric acid methyl ester, Pentanoic acid methyl ester[1][2] |

| CAS Number | 624-24-8[1] |

| Molecular Formula | C₆H₁₂O₂[2] |

| SMILES | CCCCC(=O)OC[2][5] |

| InChI | InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3[1] |

| InChIKey | HNBDRPTVWVGKBR-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a flammable liquid that is less dense than and insoluble in water.[6] Its key physicochemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Clear colorless to yellowish oily liquid | [2][3] |

| Density | 0.875 g/mL at 25 °C | [5] |

| Boiling Point | 128 °C (at 760 mmHg) | [5] |

| Melting Point | -91 °C | [7] |

| Flash Point | 29 °C (84.2 °F) | [5] |

| Water Solubility | < 1 mg/mL at 22 °C | [2][6] |

| Refractive Index | n20/D 1.397 | [5] |

| logP | 1.96 | [2] |

| Vapor Pressure | 63 mmHg at 51.1 °C (124 °F) |[2][6] |

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule. The spectrum, typically run in CDCl₃, shows distinct signals corresponding to the different proton groups.[8]

Table 3: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.66 | Singlet | 3H | Methoxy group (-OCH₃) |

| 2.31 | Triplet | 2H | Methylene group alpha to C=O (-CH₂COO) |

| 1.61 | Sextet | 2H | Methylene group beta to C=O (-CH₂CH₂COO) |

| 1.33 | Sextet | 2H | Methylene group gamma to C=O (-CH₂CH₂CH₂COO) |

| 0.92 | Triplet | 3H | Terminal methyl group (-CH₃) |

Data sourced from ChemicalBook and interpreted from typical ester patterns.[8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Table 4: ¹³C NMR Spectroscopic Data for this compound (25.16 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 174.23 | Carbonyl carbon (C=O) |

| 51.38 | Methoxy carbon (-OCH₃) |

| 33.90 | Methylene carbon alpha to C=O (-CH₂COO) |

| 27.21 | Methylene carbon beta to C=O (-CH₂CH₂COO) |

| 22.42 | Methylene carbon gamma to C=O (-CH₂CH₂CH₂COO) |

| 13.73 | Terminal methyl carbon (-CH₃) |

Data sourced from PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Key Infrared Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2960-2870 | Strong | C-H (alkane) stretching |

| ~1740 | Strong | C=O (ester) stretching |

| ~1250-1150 | Strong | C-O (ester) stretching |

Characteristic absorption values for esters.[7][9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

Table 6: Major Mass Spectrometry Fragments (m/z) for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 116 | ~3.0 | [M]⁺ (Molecular ion) |

| 87 | 32.6 | [M - C₂H₅]⁺ or [CH₃OOC(CH₂)₂]⁺ |

| 85 | 37.4 | [M - OCH₃]⁺ (Acylium ion) |

| 74 | 100.0 | McLafferty rearrangement product [CH₂=C(OH)OCH₃]⁺ |

| 57 | 37.2 | [C₄H₉]⁺ (Butyl fragment) |

| 43 | 43.5 | [C₃H₇]⁺ (Propyl fragment) |

Data sourced from NIST WebBook and ChemicalBook.[8][10]

Synthesis of this compound

This compound is commonly synthesized via Fischer esterification of valeric acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid.[3]

Fischer Esterification Pathway

The reaction involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

Caption: Fischer esterification of valeric acid and methanol.

Experimental Protocol: Fischer Esterification

This protocol outlines the laboratory synthesis of this compound.

-

Apparatus Setup : Assemble a reflux apparatus using a 250 mL round-bottom flask, a condenser, and a heating mantle. Add a magnetic stir bar to the flask.

-

Reagent Addition : In the round-bottom flask, combine valeric acid (e.g., 0.5 mol), methanol (e.g., 1.5 mol, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).

-

Reaction : Heat the mixture to reflux with continuous stirring. Maintain reflux for approximately 2-3 hours to allow the reaction to approach equilibrium.

-

Cooling and Neutralization : After reflux, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Carefully add a saturated sodium bicarbonate (NaHCO₃) solution portion-wise to neutralize the sulfuric acid catalyst and any unreacted valeric acid. Vent the separatory funnel frequently to release CO₂ gas.

-

Extraction : Once gas evolution ceases, add brine (saturated NaCl solution) to the separatory funnel to reduce the solubility of the ester in the aqueous layer. Shake and allow the layers to separate.

-

Isolation : Drain the lower aqueous layer and collect the upper organic layer, which contains the crude this compound.

-

Drying : Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification : Decant or filter the dried solution to remove the drying agent. Purify the crude ester by simple or fractional distillation. Collect the fraction boiling at approximately 127-128 °C.[5]

-

Characterization : Confirm the identity and purity of the collected product using spectroscopic methods (NMR, IR) and gas chromatography (GC).

General Experimental Workflow

The overall process from synthesis to characterization follows a logical sequence to ensure product purity and identity.

Caption: Workflow for this compound synthesis and analysis.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] Key safety considerations include:

-

Handling : Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[4][7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[4]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Hazards : May cause skin and eye irritation. Harmful if inhaled.[11]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H12O2 | CID 12206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 624-24-8 [chemicalbook.com]

- 4. This compound | 624-24-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound 99 624-24-8 [sigmaaldrich.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound(624-24-8) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(624-24-8) IR Spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound, 624-24-8 [thegoodscentscompany.com]

An In-depth Technical Guide to Methyl Valerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (B167501), systematically known as methyl pentanoate, is the methyl ester of pentanoic acid.[1] It is a volatile organic compound with a characteristic fruity odor, reminiscent of apples and pineapples. This colorless to yellowish oily liquid is utilized in a variety of industrial applications, including as a fragrance in soaps and detergents, a plasticizer in the manufacturing of plastics, and as a potential surrogate component in biodiesel production.[2][3] In the realm of biomedical research, as a short-chain fatty acid ester, it is of interest for its potential role in metabolic pathways analogous to those of short-chain fatty acids (SCFAs), which are crucial signaling molecules in gut health and systemic metabolism.[4] This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and potential biological significance of methyl valerate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a valuable resource for researchers in designing and interpreting experiments.

| Property | Value | Reference |

| Molecular Weight | 116.16 g/mol | [3][4][5] |

| Molecular Formula | C₆H₁₂O₂ | [3][6][7] |

| IUPAC Name | Methyl pentanoate | [1][6] |

| CAS Number | 624-24-8 | [6][4][5] |

| Appearance | Clear colorless to yellowish oily liquid | [6] |

| Boiling Point | 128 °C (lit.) | [5] |

| Density | 0.875 g/mL at 25 °C (lit.) | [5] |

| Flash Point | 72 °F (22.2 °C) | [6] |

| Solubility | Soluble in alcohol, most fixed oils, and propylene (B89431) glycol; very slightly soluble in water. | [6] |

| Refractive Index | n20/D 1.397 (lit.) | [5] |

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for accurate and reproducible research. The following sections outline standard protocols for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

While this compound is already a methyl ester, for the analysis of valeric acid from a biological matrix, derivatization to its methyl ester is a common step.

-

Accurately weigh the sample into a screw-capped glass test tube.

-

Add 2 mL of 2 M methanolic hydrochloride (prepared by carefully adding acetyl chloride to methanol).

-

Securely cap the tube and heat the mixture at 80 °C for 20 minutes.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane (B92381) to extract the this compound and vortex thoroughly.

-

Add 1 mL of saturated sodium bicarbonate solution to neutralize any excess acid.

-

Carefully transfer the upper hexane layer to a clean GC vial for analysis.[8]

GC-MS Instrumentation and Conditions:

-

GC Column: A non-polar capillary column, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separation.[8]

-

Injector: Set to 220 °C with a split ratio of 10:1.[8]

-

Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.[8]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

-

Mass Spectrometer:

Data Analysis:

The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Key fragments for this compound include m/z 74 (resulting from a McLafferty rearrangement), 87, and the molecular ion at m/z 116.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Sample Preparation:

-

Dissolve a few milligrams of this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

Frequency: 90 MHz or higher.

-

Solvent: CDCl₃.

-

Expected Chemical Shifts (ppm):

¹³C NMR Spectroscopy:

-

Frequency: 25.16 MHz or higher.

-

Solvent: CDCl₃.

-

Expected Chemical Shifts (ppm):

-

~174.0 (C=O)

-

~51.4 (-OCH₃)

-

~34.0 (-CH₂COO-)

-

~26.9 (-CH₂CH₂COO-)

-

~22.3 (-CH₂CH₃)

-

~13.6 (-CH₃)

-

Signaling Pathways and Biological Relevance

As a short-chain fatty acid ester, this compound is anticipated to be hydrolyzed in vivo to methanol (B129727) and valeric acid. Valeric acid, a short-chain fatty acid (SCFA), can then participate in various metabolic and signaling pathways. SCFAs, primarily produced by the gut microbiota, are crucial for maintaining gut homeostasis and influencing systemic health.[4][[“]] They act as both an energy source for colonocytes and as signaling molecules through the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).[4]

These signaling pathways are involved in a wide range of physiological processes, including the regulation of inflammation, glucose and lipid metabolism, and appetite.[6][4][11] The metabolic fate of valeric acid likely involves its conversion to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for lipid synthesis.[6]

Caption: Simplified signaling pathway of short-chain fatty acids.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a compound with significance in both industrial and research settings. This guide has provided a detailed overview of its fundamental physicochemical properties, along with robust experimental protocols for its analysis. The exploration of its potential biological roles through the lens of short-chain fatty acid metabolism and signaling opens avenues for further investigation, particularly in the context of gut health and metabolic diseases. The structured data and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals in advancing their research and development efforts.

References

- 1. CN116143586A - Preparation method of 2-ethyl-2-methyl valeric acid - Google Patents [patents.google.com]

- 2. Short-Chain Fatty Acids Modulate Metabolic Pathways and Membrane Lipids in Prevotella bryantii B14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

- 4. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications [mdpi.com]

- 5. This compound | C6H12O2 | CID 12206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. DL-3-Methylvaleric acid(105-43-1) 13C NMR spectrum [chemicalbook.com]

- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 9. This compound(624-24-8) 1H NMR spectrum [chemicalbook.com]

- 10. consensus.app [consensus.app]

- 11. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Boiling Point of Methyl Valerate (B167501)

This technical guide provides a comprehensive overview of the boiling point of methyl valerate (also known as methyl pentanoate), a key physical property relevant in various scientific and industrial applications, including flavor and fragrance compositions, and as a chemical intermediate.[1][2][3] The document details its boiling point at various pressures, outlines established experimental protocols for its determination, and presents a logical workflow for this process.

Physical and Chemical Properties

This compound is the methyl ester of pentanoic acid, with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol .[1] It exists as a clear, colorless liquid with a characteristic fruity odor, often described as apple- or pineapple-like.[1][2]

Summary of Physical Constants

The following table summarizes key physical properties of this compound for easy reference.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C6H12O2 | - | [1][4] |

| Molecular Weight | 116.16 g/mol | - | [1][4] |

| Density | 0.875 - 0.893 g/mL | @ 20-25 °C | [1][2][5] |

| Melting Point | -90.7 to -91 °C | - | [1][6] |

| Flash Point | 22.22 - 29 °C | Closed Cup | [4][5][6][7] |

| Refractive Index | 1.395 - 1.399 | @ 20 °C | [2][4][5] |

| Water Solubility | ~3,500 - 5,060 mg/L | @ 20-25 °C | [5][6] |

Boiling Point and Vapor Pressure Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Therefore, the boiling point is dependent on the ambient pressure. Various sources report the normal boiling point (at standard atmospheric pressure) of this compound to be in the range of 126-128 °C.[1][2][3]

The data below presents the boiling point of this compound at different pressures.

| Boiling Point (°C) | Pressure (mmHg) | Pressure (hPa/kPa) | Source(s) |

| 127.7 - 127.9 | 760 | 1013 hPa (101.3 kPa) | [6] |

| 128 | 760 | 1013 hPa (101.3 kPa) | [1][2] |

| 126.5 | 760 | 1013 hPa (101.3 kPa) | [4][7] |

| 126 | 760 | 1013 hPa (101.3 kPa) | [3] |

| 118 - 119 | 760 | 1013 hPa (101.3 kPa) | [5] |

| 44 - 45 | 50 | 66.7 hPa (6.67 kPa) | [5] |

The following table details the experimentally determined vapor pressure of this compound at various temperatures. This data is crucial for predicting the boiling point under vacuum or elevated pressure conditions.

| Vapor Pressure (mmHg) | Temperature (°C) | Source(s) |

| 14.5 | 20 | [6] |

| 11.0 | 25 | [5] |

| 63 | 51.1 | [4][7] |

| 262 | 75 | [4][7] |

| 320 | 92.8 | [4][7] |

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid compound such as this compound can be determined through several established laboratory techniques. The choice of method often depends on the quantity of the sample available and the required precision.

Simple Distillation

This is a fundamental method for purifying liquids and simultaneously determining their boiling point.[8]

Apparatus:

-

A round-bottomed flask (distilling flask)

-

A condenser

-

A heat source (e.g., heating mantle, sand bath)

-

A thermometer and adapter

-

A collection vessel (receiving flask)

-

Boiling chips or a magnetic stir bar

Procedure:

-

Place a measured volume of this compound (typically >5 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.[9]

-

Assemble the distillation apparatus as shown in standard laboratory manuals. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.[9]

-

Begin heating the flask gently. The heating rate should be controlled to produce a distillation rate of approximately 1-2 drops per second.[8]

-

Record the temperature when the first drop of distillate is collected and monitor the temperature throughout the distillation.

-

The boiling point is the stable temperature reading on the thermometer during the distillation of the bulk of the liquid.[9][10]

-

Record the ambient barometric pressure, as the observed boiling point must be corrected to standard pressure if required.[11]

Reflux Method

This method is suitable when only a small amount of sample is available. It involves heating the liquid to its boiling point under a condenser, which returns the condensed vapor to the boiling flask.

Apparatus:

-

A round-bottomed flask

-

A condenser

-

A thermometer

-

A heat source

Procedure:

-

Place the this compound sample (~5 mL) and a boiling chip into the round-bottomed flask.[9]

-

Attach the condenser vertically to the flask.

-

Insert the thermometer through the condenser so that its bulb is positioned in the vapor phase above the boiling liquid but below the condenser inlet.[9]

-

Heat the flask to bring the liquid to a steady boil.

-

The temperature will stabilize at the boiling point of the liquid as the vapor continuously condenses and returns to the flask. Record this stable temperature.[9]

Thiele Tube Method (Micro-scale)

This is a micro-method ideal for determining the boiling point of very small quantities of liquid.

Apparatus:

-

A Thiele tube filled with high-boiling mineral oil

-

A small sample vial (Durham tube)

-

A capillary tube (sealed at one end)

-

A thermometer

-

A rubber band or similar to attach the vial to the thermometer

Procedure:

-

Fill the small vial to about half-full with the this compound sample.[9]

-

Place the capillary tube into the vial with the open end down.[9]

-

Attach the vial to the thermometer. The bottom of the vial should be level with the thermometer bulb.

-

Insert this assembly into the Thiele tube, ensuring the sample is immersed in the oil.[9]

-

Gently heat the side arm of the Thiele tube. This will circulate the oil and ensure even heating.

-

As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[9]

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[9]

Simulated Distillation by Gas Chromatography (GC)

This technique simulates the distillation process by separating components of a sample based on their boiling points using a gas chromatograph. It is particularly useful for complex mixtures but can also be applied to pure substances.[12][13]

Principle: The method relies on the principle that compounds elute from a non-polar GC column in order of their increasing boiling points.[12] The retention time of the analyte is correlated with its boiling point.

Procedure Outline:

-

Calibration: Calibrate the GC system using a mixture of n-alkanes with known boiling points. This creates a curve that correlates retention time with boiling point.[14]

-

Sample Preparation: The this compound sample may be analyzed neat or diluted in a suitable solvent (e.g., carbon disulfide).[14]

-

Analysis: Inject the prepared sample into the GC. The instrument is programmed with a specific temperature ramp. A Flame Ionization Detector (FID) is commonly used.

-

Data Interpretation: The retention time of the this compound peak is determined. Using the calibration curve, this retention time is converted to a boiling point.[14]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of a compound's boiling point.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound (624-24-8) for sale [vulcanchem.com]

- 2. This compound | 624-24-8 [chemicalbook.com]

- 3. Methyl_pentanoate [chemeurope.com]

- 4. This compound | C6H12O2 | CID 12206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 624-24-8 [thegoodscentscompany.com]

- 6. chemos.de [chemos.de]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. kaycantest.com [kaycantest.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. ww2.arb.ca.gov [ww2.arb.ca.gov]

An In-depth Technical Guide to the Density of Methyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of methyl valerate (B167501), a crucial physical property for various applications in research and development. This document summarizes quantitative data, details experimental protocols for density determination, and presents a visualization of the temperature-density relationship.

Quantitative Data: Density of Methyl Valerate

The density of a substance is a fundamental physical property, defined as its mass per unit volume. For this compound, a fatty acid methyl ester, density is influenced by temperature. The following table summarizes experimental data for the liquid density of this compound at various temperatures.

| Temperature (K) | Temperature (°C) | Density (g/cm³) |

| 283.15 | 10 | 0.893 |

| 288.15 | 15 | 0.888 |

| 293.15 | 20 | 0.884 |

| 298.15 | 25 | 0.879 |

| 303.15 | 30 | 0.874 |

| 308.15 | 35 | 0.869 |

| 313.15 | 40 | 0.864 |

| 318.15 | 45 | 0.859 |

| 323.15 | 50 | 0.854 |

| 328.15 | 55 | 0.849 |

| 333.15 | 60 | 0.844 |

| 338.15 | 65 | 0.839 |

| 343.15 | 70 | 0.834 |

| 348.15 | 75 | 0.829 |

| 353.15 | 80 | 0.824 |

| 358.15 | 85 | 0.819 |

| 363.15 | 90 | 0.814 |

Note: This data is compiled from critically evaluated experimental data.[1] Additional reported values include 0.8947 g/cm³ at 20°C (68°F)[2][3], a range of 0.890 to 0.893 g/cm³ at 20°C[4], and 0.875 g/mL at 25°C[5][6][7].

Experimental Protocols for Density Measurement

The determination of liquid density is a routine yet critical measurement in a laboratory setting. Two common and accurate methods for this purpose are pycnometry and the use of an oscillating U-tube densitometer.

Pycnometry

This gravimetric method relies on the precise measurement of the mass of a known volume of liquid.

Protocol:

-

Cleaning and Calibration: A pycnometer, a glass flask with a specific, calibrated volume, is thoroughly cleaned and dried. Its empty mass is accurately measured using an analytical balance.

-

Filling: The pycnometer is then filled with the liquid sample, in this case, this compound. Care must be taken to avoid the presence of air bubbles.

-

Thermostatting: The filled pycnometer is placed in a thermostat-controlled water bath to bring the liquid to the desired temperature.

-

Weighing: Once thermal equilibrium is reached, the pycnometer is removed, carefully dried on the outside, and its total mass is measured.

-

Calculation: The density (ρ) is calculated using the following formula:

ρ = (m_filled - m_empty) / V

where:

-

m_filled is the mass of the filled pycnometer.

-

m_empty is the mass of the empty pycnometer.

-

V is the calibrated volume of the pycnometer.

-

Oscillating U-tube Densitometer

This method measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.

Protocol:

-

Instrument Calibration: The instrument is calibrated using two substances of known density, typically dry air and deionized water.

-

Sample Injection: The this compound sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.

-

Temperature Control: The instrument's built-in Peltier element controls the temperature of the U-tube to the desired setpoint.

-

Measurement: The instrument electronically excites the U-tube, causing it to oscillate. The resonant frequency of the oscillation is measured.

-

Density Calculation: The instrument's software automatically calculates the density of the sample based on the measured frequency and the initial calibration.

Visualization

Temperature-Density Relationship of this compound

The following diagram illustrates the inverse relationship between the temperature and the density of liquid this compound. As the temperature increases, the kinetic energy of the molecules increases, leading to an expansion in volume and a decrease in density.

Caption: Relationship between temperature and the density of this compound.

Experimental Workflow for Density Determination

The following diagram outlines the general workflow for the experimental determination of liquid density using either pycnometry or an oscillating U-tube densitometer.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C6H12O2 | CID 12206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 624-24-8 [thegoodscentscompany.com]

- 5. This compound 99 624-24-8 [sigmaaldrich.com]

- 6. This compound | 624-24-8 [chemicalbook.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Aqueous Solubility of Methyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of methyl valerate (B167501), a crucial parameter for its application in various scientific and industrial fields, including flavor and fragrance formulation, chemical synthesis, and drug delivery systems. Understanding the solubility of this ester in water is fundamental to predicting its behavior in aqueous environments, which is critical for product formulation, environmental fate assessment, and toxicological studies.

Quantitative Solubility Data

The aqueous solubility of methyl valerate has been reported in several sources, with slight variations in the determined values, likely attributable to differences in experimental conditions and analytical techniques. The following table summarizes the available quantitative data for easy comparison.

| Solubility Value | Temperature | Source |

| 5.06 mg/mL | 25 °C (77 °F) | Human Metabolome Database (HMDB)[1] |

| < 1 mg/mL | 22.2 °C (72 °F) | National Toxicology Program (NTP), 1992[1][2] |

| 5 g/L (5 mg/mL) | Not Specified | ChemicalBook[3] |

| 3.5 g/L (3.5 mg/mL) | 20 °C (68 °F) | Safety Data Sheet[4] |

| 3.5 g/L | 20 °C | Vulcanchem[5] |

Experimental Protocols for Determining Aqueous Solubility

While specific experimental details for the cited solubility values of this compound are not extensively published, the determination of aqueous solubility for non-volatile, stable substances is well-standardized. The OECD Guideline for the Testing of Chemicals, Test No. 105, outlines two primary methods: the Column Elution Method and the Flask Method.[1] Given the reported solubility of this compound (generally above 10⁻² g/L), the Flask Method is the more appropriate procedure. A detailed, generalized protocol based on the widely used "Shake-Flask Method" is provided below.

The Shake-Flask Method

This method is suitable for determining the solubility of substances with values above 10⁻² g/L and is based on reaching a saturation equilibrium of the solute in water at a constant temperature.[5][6]

1. Principle: An excess amount of the test substance (this compound) is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.

2. Apparatus and Reagents:

-